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Compound of Interest

Compound Name: 3,6-Dichloropyridazine

Cat. No.: B152260 Get Quote

Introduction: 3,6-Dichloropyridazine is a highly versatile heterocyclic compound that serves

as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its

chemical structure, a six-membered aromatic ring containing two adjacent nitrogen atoms and

chlorine atoms at the 3 and 6 positions, makes it a valuable intermediate for researchers,

particularly in the fields of medicinal chemistry and materials science.[1] This guide provides an

in-depth overview of its synthesis, reactivity, and applications, complete with experimental

protocols and quantitative data.

At room temperature, 3,6-dichloropyridazine exists as a white or off-white solid powder.[1] It

is characterized by its insolubility in water and low-polarity organic solvents, but it readily

dissolves in common strong polar organic solvents.[1] The presence of two nitrogen atoms in

the pyridazine ring imparts a degree of basicity, allowing it to react with acids to form salts.[1]
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Property Value Reference

Molecular Formula C₄H₂Cl₂N₂ [2][3]

Molecular Weight 148.98 g/mol [2][3]

Melting Point 67-69 °C [4]

Appearance White or off-white solid powder [1]

Solubility
Insoluble in water; Soluble in

strong polar organic solvents
[1]

Synthesis of 3,6-Dichloropyridazine
The most common synthetic route to 3,6-dichloropyridazine involves the chlorination of

pyridazine-3,6-diol (the tautomeric form of maleic hydrazide), which is itself synthesized from

maleic anhydride and hydrazine hydrate.[2][4]

Maleic Anhydride

Pyridazine-3,6-diol 
(Maleic Hydrazide)

 Reflux, 110°C, 3h

Hydrazine Hydrate (80%) 
+ HCl

3,6-Dichloropyridazine Heat, 80°C

POCl₃
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Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride.

Experimental Protocols
Protocol 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride[4]

To a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%, 1.3 mol).
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Slowly add 120 ml of 30% hydrochloric acid dropwise with stirring.

Add 98 g of maleic anhydride (1 mol) to the mixture.

Heat the mixture to reflux at 110 °C for 3 hours.

Cool the reaction mixture, which will lead to crystallization.

Perform suction filtration to collect the solid.

Wash the filter cake 3-4 times with cold ethanol.

The collected white solid is 3,6-dihydroxypyridazine (yield: 91%).

Protocol 2: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol[2]

In a 2L round-bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g,

1115 mmol).

Add phosphorus oxychloride (POCl₃, 520 ml, 5576 mmol) at room temperature.

Heat the reaction mixture to 80 °C and maintain overnight.

Concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

Dilute the residue with ethyl acetate (1 L).

Slowly quench the contents into an ice-cold saturated solution of sodium bicarbonate until

the pH reaches ~8.

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous

sodium sulfate.

Filter and concentrate under vacuum. Dry the resulting solid under vacuum at 50 °C to

isolate 3,6-dichloropyridazine (yield: 85%).
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Reactivity and Key Transformations
The chlorine atoms at the 3 and 6 positions of the pyridazine ring are highly susceptible to

displacement, making the molecule an excellent substrate for nucleophilic substitution and

palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and

selective introduction of various functional groups.

Reaction Pathways
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General Reactivity of 3,6-Dichloropyridazine.
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Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro

groups by a wide range of nucleophiles, including amines, alcohols, and thiols.[5] The reaction

can often be controlled to achieve either mono- or di-substitution.[5]

Protocol 3: Mono-amination of 3,6-Dichloropyridazine This is a representative protocol based

on general procedures described in the literature.[6]

Dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as isopropanol or DMF.

Add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base like

diisopropylethylamine (DIPEA) (1.5 eq).

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Purify the residue by column chromatography on silica gel to yield the 3-amino-6-

chloropyridazine derivative.

Representative Nucleophilic Substitution Reactions:
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Nucleophile
Reagents/Con
ditions

Product Type Yield (%) Reference

4-

Hydroxybenzalde

hyde

K₂CO₃,

Isopropanol

4-((6-

chloropyridazin-

3-

yl)oxy)benzaldeh

yde

Good [7]

2-Aminophenol N/A

3-(2-

hydroxyanilino)-6

-chloropyridazine

N/A [6]

Phenylalanine N/A

3-(1-carboxy-2-

phenylethylamin

o)-6-

chloropyridazine

N/A [6]

Acid Hydrazides Reflux
Triazolopyridazin

e derivatives
N/A [5]

Palladium-Catalyzed Cross-Coupling Reactions
3,6-Dichloropyridazine is an excellent substrate for various palladium-catalyzed cross-

coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Suzuki-Miyaura and

Sonogashira couplings are particularly common.[6][8][9]

a) Suzuki-Miyaura Coupling

This reaction couples the dichloropyridazine with an organoboron compound, typically a

boronic acid, to form biaryl structures.[10] It is a powerful tool for introducing aryl and heteroaryl

moieties.[6]
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Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling[8]
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In a reaction vessel, combine the 3-substituted-6-chloropyridazine (1.0 eq), the appropriate

(hetero)aromatic boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %),

and a base like 2M aqueous Na₂CO₃ (2.0 eq).

Add a solvent mixture, for example, DME and ethanol.

Purge the vessel with an inert gas (e.g., nitrogen or argon).

Heat the reaction mixture to 80 °C and stir for the required time (typically 12-48 hours),

monitoring by TLC.

After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent (e.g., chloroform or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under vacuum.

Purify the crude product by column chromatography to obtain the desired 3,6-disubstituted

pyridazine.

b) Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of 3,6-dichloropyridazine with terminal

alkynes to synthesize alkynylpyridazine derivatives.[11] This reaction typically requires a

palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
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Reaction Type
Coupling
Partner

Catalyst/Condi
tions

Product Type Reference

Suzuki
Phenylboronic

acid

Pd(OAc)₂, Q-

Phos

3-Chloro-5-

phenylpyridazine
[12]

Suzuki
(Hetero)aromatic

boronic acids

Pd(PPh₃)₄,

Na₂CO₃,

DME/EtOH

3-Aryl-6-

(thiophen-2-

yl)pyridazine

[8]

Sonogashira Terminal alkynes

Pd catalyst, Cu(I)

cocatalyst, amine

base

Alkynylpyridines [9][13]

C-H

Functionalization
Primary alcohols t-BuOOH, TiCl₃

Alkoxy

pyridazines
[14]

Applications in Drug Discovery and Agrochemicals
The structural motif of pyridazine is present in numerous biologically active compounds. 3,6-
Dichloropyridazine serves as a key starting material for synthesizing molecules with a wide

range of therapeutic and agricultural applications.

Pharmaceuticals: It is a crucial scaffold for developing new drugs. For instance, it is an

intermediate in the synthesis of sulfachloropyridazine, an anti-inflammatory and antibacterial

agent.[1] More recently, its derivatives have been investigated as potent anticancer agents,

acting as PARP-1 inhibitors and inducing apoptosis.[7] The pyridazine core is also explored

for its antimicrobial and antifungal properties.[15]

Agrochemicals: The compound is instrumental in producing effective herbicides and

fungicides, contributing to crop protection and agricultural productivity.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152260?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

